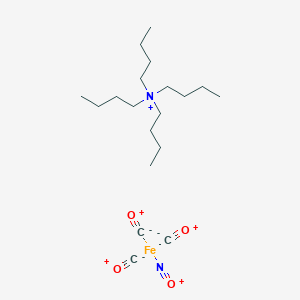
Tetrabutylammonium tricarbonylnitrosylferrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium tricarbonylnitrosylferrate is an organometallic compound with the chemical formula C19H36FeN2O4 It is known for its unique structure, which includes a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tricarbonylnitrosylferrate can be synthesized through the reaction of tetrabutylammonium bromide with iron pentacarbonyl and nitric oxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tetrabutylammonium bromide in an organic solvent such as dichloromethane.
- Addition of iron pentacarbonyl to the solution.
- Introduction of nitric oxide gas to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium tricarbonylnitrosylferrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where ligands such as carbonyl groups are replaced by other ligands.
Oxidation and Reduction Reactions: The iron center in the compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can react with nucleophiles or electrophiles, leading to the addition of new groups to the iron center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Benzyl bromides
- Carbon monoxide
- Nitric oxide
- Various nucleophiles and electrophiles
Reactions typically occur under controlled temperature and pressure conditions, often in an inert atmosphere to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include:
- N-benzylphenylacetamides
- Dibenzyl ketones
- Various substituted iron carbonyl complexes
Scientific Research Applications
Tetrabutylammonium tricarbonylnitrosylferrate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including carbonylation and nitrosylation reactions.
Synthesis of Complex Molecules: It is employed in the synthesis of complex organometallic compounds and coordination complexes.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and magnetic properties.
Biological Studies: Research into the biological activity of iron-containing compounds often involves this compound as a model compound.
Mechanism of Action
The mechanism of action of tetrabutylammonium tricarbonylnitrosylferrate involves the interaction of its iron center with various substrates. The iron center can coordinate with ligands, facilitating reactions such as carbonylation and nitrosylation. The compound’s reactivity is influenced by the electronic properties of the tetrabutylammonium cation and the tricarbonylnitrosylferrate anion, which can stabilize transition states and intermediates during reactions.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium tricarbonylnitrosylferrate is unique due to its combination of a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion. This combination imparts specific reactivity and stability to the compound, making it distinct from other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in catalysis and material science further highlight its uniqueness.
Properties
Molecular Formula |
C19H36FeN2O4+2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
azanylidyneoxidanium;carbon monoxide;iron;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.3CO.Fe.NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2;;1-2/h5-16H2,1-4H3;;;;;/q+1;;;;;+1 |
InChI Key |
DUAKQNUXQZCMFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















